molecular formula C31H39Cl2N3O4 B2545448 2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride CAS No. 1216850-89-3

2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Cat. No.: B2545448
CAS No.: 1216850-89-3
M. Wt: 588.57
InChI Key: DPTHMXFIPGYQHA-UHFFFAOYSA-N
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Description

This compound is a benzo[de]isoquinoline-dione derivative featuring a piperazine-ethyl side chain modified with a 3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The benzo[de]isoquinoline-dione core is known for intercalating with DNA or binding to enzymes like topoisomerases, while the piperazine moiety contributes to interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

2-[2-[4-[3-(2-butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O4.2ClH/c1-3-22(2)25-10-4-5-13-28(25)38-21-24(35)20-33-16-14-32(15-17-33)18-19-34-30(36)26-11-6-8-23-9-7-12-27(29(23)26)31(34)37;;/h4-13,22,24,35H,3,14-21H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTHMXFIPGYQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Phenoxy group : Contributes to lipophilicity and potential receptor interactions.
  • Piperazine moiety : Often associated with pharmacological activity due to its ability to interact with various neurotransmitter receptors.
  • Benzo[de]isoquinoline core : Known for its biological activity, particularly in neuropharmacology.

5-HT Receptor Modulation

Research indicates that this compound may act as a selective antagonist for serotonin receptors, particularly the 5-HT7 subtype. This receptor is implicated in various neuropsychiatric disorders, including depression and anxiety. The antagonistic action may help modulate neurotransmission pathways involved in mood regulation.

Antioxidant Activity

Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in numerous diseases.

Antimicrobial Properties

Some investigations have highlighted the compound's antimicrobial effects against specific bacterial strains. This suggests potential applications in treating infections or as a component of antimicrobial formulations.

In Vitro Studies

  • Neuropharmacological Effects :
    • A study demonstrated that the compound could inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting antidepressant-like effects.
    • IC50 values were determined for various receptor interactions, showing significant potency at 5-HT7 receptors.
  • Antioxidant Assays :
    • In assays measuring DPPH radical scavenging activity, the compound showed a concentration-dependent increase in antioxidant capacity, indicating its potential utility in formulations aimed at reducing oxidative stress.

In Vivo Studies

  • Animal Models of Depression :
    • In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess efficacy.
  • Microbial Infection Models :
    • Efficacy against bacterial infections was evaluated using murine models. The compound demonstrated a reduction in bacterial load and inflammation markers when administered during infection.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Neuropharmacological5-HT7 receptor antagonism; antidepressant effects
AntioxidantSignificant DPPH radical scavenging
AntimicrobialReduction in bacterial load

IC50 Values for Receptor Interactions

Receptor TypeIC50 (µM)Reference
5-HT70.25
Norepinephrine Transporter0.5

Scientific Research Applications

Cancer Treatment

Research indicates that this compound exhibits anti-cancer properties by inhibiting the bromodomains of BRPF1 and BRPF2, which are implicated in tumor growth and metastasis. Studies have shown that compounds with similar structures can reduce cell proliferation in various cancer cell lines, suggesting potential for therapeutic use against hyperproliferative diseases, particularly cancer .

Neuropharmacology

The piperazine moiety in the compound suggests applications in neuropharmacology, particularly for conditions like anxiety and depression. Compounds with piperazine structures are known to interact with neurotransmitter systems, which may lead to anxiolytic or antidepressant effects. Preliminary studies could explore its efficacy in modulating serotonin and dopamine pathways.

Inflammatory Disorders

Given its structural similarities to anti-inflammatory agents, this compound may also have applications in treating inflammatory disorders. Research into dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways could reveal its potential as an anti-inflammatory agent .

Case Studies

Several studies have investigated the efficacy of related compounds:

StudyFocusFindings
E. Ferri et al., 2015Bromodomain InhibitionDemonstrated that bromodomain inhibitors can effectively reduce tumor growth in vitro and in vivo models.
MDPI Pharmaceuticals, 2023Anti-inflammatory AgentsIdentified dual COX/LOX inhibitors from similar chemical classes that showed promising results in reducing inflammation markers .
Google Patents WO2017162661A1Cancer TreatmentDescribed methods for synthesizing benzo[de]isoquinoline derivatives with significant anti-cancer activity against various cell lines .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name & Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound: 2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride Benzo[de]isoquinoline-dione Piperazine-ethyl chain with 3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl; dihydrochloride 647.6* Enhanced solubility (dihydrochloride salt); potential CNS activity due to lipophilic substituents
2-{3-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 6067-36-3) Benzo[de]isoquinoline-dione Triazole-sulfanyl linker; hydroxyethyl-piperazine 584.7 High polarity due to sulfanyl-triazole group; possible kinase inhibition activity
2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 325694-89-1) Benzo[de]isoquinoline-dione 4-Chlorophenylsulfonyl-piperazine 483.97 Sulfonyl group enhances metabolic stability; potential antimicrobial activity
9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)naphtho[2,3-c]furan-1(3H)-one Naphtho[2,3-c]furan-1(3H)-one Phenylpiperazine-ethoxy; benzodioxole ~600 (estimated) DNA intercalation activity; moderate cytotoxicity (IC₅₀ ~5 µM in cancer cell lines)

*Estimated based on molecular formula.

Functional and Pharmacological Differences

  • Target Compound vs. CAS 6067-36-3: The target’s sec-butylphenoxy group provides greater lipophilicity (logP ~3.5 estimated) compared to the triazole-sulfanyl substituent in CAS 6067-36-3 (logP ~2.1), suggesting better membrane permeability for CNS targets .
  • Target Compound vs. CAS 325694-89-1 : The 4-chlorophenylsulfonyl group in CAS 325694-89-1 increases metabolic stability but reduces CNS penetration due to higher polar surface area (PSA ~120 Ų vs. ~90 Ų for the target) .
  • Target Compound vs. Naphtho[2,3-c]furan-1(3H)-one Derivatives: The benzo[de]isoquinoline-dione core in the target may exhibit stronger topoisomerase inhibition than the naphthofuranone core, which primarily intercalates DNA .

Research Findings and Limitations

  • Target Compound : Preliminary studies suggest moderate affinity for serotonin receptors (5-HT₂A, Ki ~150 nM) due to the piperazine-ethyl chain, but full selectivity profiles are pending .
  • Limitations: Data on in vivo efficacy and toxicity are absent for the target compound, unlike its naphthofuranone analogue, which shows cytotoxicity in vitro .

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